molecular formula C15H16N4OS B2539091 6-(4-Ethoxyphenyl)-3-(ethylthio)-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 894058-79-8

6-(4-Ethoxyphenyl)-3-(ethylthio)-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B2539091
CAS No.: 894058-79-8
M. Wt: 300.38
InChI Key: MITHBPPVHJQNEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4-Ethoxyphenyl)-3-(ethylthio)-[1,2,4]triazolo[4,3-b]pyridazine is a synthetic organic compound that belongs to the class of triazolopyridazines

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

Target of Action

The primary targets of 6-(4-Ethoxyphenyl)-3-ethylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazine are c-Met and VEGFR-2 kinases . These kinases play a crucial role in cell proliferation and angiogenesis, respectively. Inhibition of these kinases can lead to the suppression of tumor growth and metastasis .

Mode of Action

6-(4-Ethoxyphenyl)-3-ethylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazine interacts with its targets by inhibiting their kinase activities . This inhibition results in the suppression of downstream signaling pathways that are critical for cell proliferation and angiogenesis . The compound’s intervention on intracellular c-Met signaling was verified by the result of Western blot .

Biochemical Pathways

The compound affects the c-Met and VEGFR-2 signaling pathways . By inhibiting these kinases, the compound disrupts the signaling pathways that regulate cell proliferation and angiogenesis, leading to the suppression of tumor growth and metastasis .

Pharmacokinetics

In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds .

Result of Action

The compound exhibits excellent antiproliferative activities against various cancer cell lines . It inhibits the growth of cells in a dose-dependent manner and induces late apoptosis of cells . Fluorescence quantitative PCR showed that the compound inhibits the growth of cells by inhibiting the expression of c-Met and VEGFR-2 .

Action Environment

It’s known that factors such as ph, temperature, and the presence of other molecules can influence the action of similar compounds .

Future Directions

Research on the development of BRD4 inhibitors, including [1,2,4]triazolo[4,3-b]pyridazine derivatives, against various diseases is actively being conducted . These compounds offer promising starting molecules for designing potent BRD4 BD inhibitors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Ethoxyphenyl)-3-(ethylthio)-[1,2,4]triazolo[4,3-b]pyridazine typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with nitriles or other suitable precursors.

    Substitution Reactions: Introduction of the ethoxyphenyl and ethylthio groups can be carried out through nucleophilic substitution reactions using appropriate reagents and catalysts.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at various positions on the triazolopyridazine ring, potentially leading to the formation of dihydro derivatives.

    Substitution: The aromatic ring and triazole moiety can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents, and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce dihydro derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-Methoxyphenyl)-3-(methylthio)-[1,2,4]triazolo[4,3-b]pyridazine
  • 6-(4-Chlorophenyl)-3-(ethylthio)-[1,2,4]triazolo[4,3-b]pyridazine

Uniqueness

6-(4-Ethoxyphenyl)-3-(ethylthio)-[1,2,4]triazolo[4,3-b]pyridazine is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to similar compounds. The presence of the ethoxy group can influence its solubility, reactivity, and interaction with biological targets.

Properties

IUPAC Name

6-(4-ethoxyphenyl)-3-ethylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4OS/c1-3-20-12-7-5-11(6-8-12)13-9-10-14-16-17-15(21-4-2)19(14)18-13/h5-10H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MITHBPPVHJQNEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN3C(=NN=C3SCC)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.